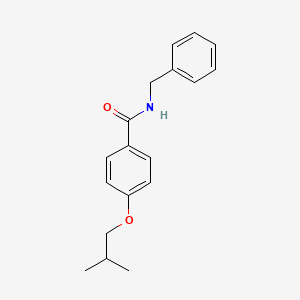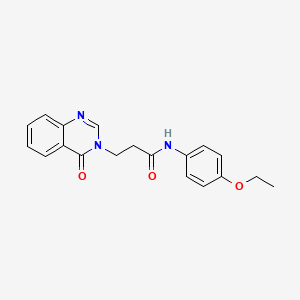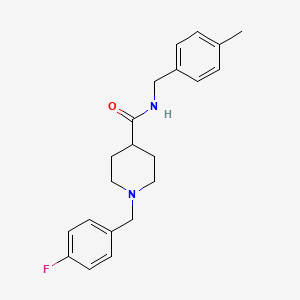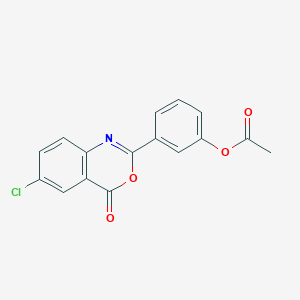
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the inhibition of various enzymes and receptors, resulting in the modulation of various signaling pathways. The compound has been found to exhibit potent inhibitory activity against COX-2, which is involved in the production of prostaglandins, leading to the modulation of inflammation. N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has also been found to inhibit PDE4, resulting in the modulation of cyclic adenosine monophosphate (cAMP) levels, which is involved in various physiological processes such as immune response and inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, which is involved in various physiological processes such as pain perception, appetite, and mood.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit various biochemical and physiological effects such as the modulation of inflammation, immune response, and pain perception. The compound has been found to exhibit potent inhibitory activity against COX-2, resulting in the modulation of prostaglandin production, leading to the modulation of inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to inhibit PDE4, resulting in the modulation of cAMP levels, which is involved in various physiological processes such as immune response and inflammation. Moreover, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, resulting in the modulation of various physiological processes such as pain perception, appetite, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several advantages and limitations for lab experiments. The compound exhibits potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying various physiological processes. However, the compound has low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound has poor bioavailability, making it difficult to administer in vivo.
Direcciones Futuras
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several potential future directions for research. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Moreover, the compound has been found to exhibit potent antagonistic activity against CB1, making it a potential therapeutic agent for various psychiatric disorders such as anxiety and depression. Additionally, the compound has been found to exhibit potent inhibitory activity against PDE4, making it a potential therapeutic agent for various respiratory disorders such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
In conclusion, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits potent inhibitory activity against various enzymes and receptors, resulting in the modulation of various physiological processes. The compound has several advantages and limitations for lab experiments, and several potential future directions for research. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the reaction between 3-chloroaniline and 1,2,3-trimethyl-1H-indole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and cannabinoid receptor type 1 (CB1).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1,2,3-trimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-12(2)21(3)17-8-7-13(9-16(11)17)18(22)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVFUCPRDIWKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)


![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)



![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)


![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5869899.png)